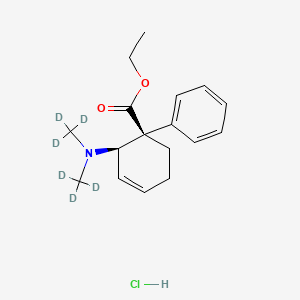
Tilidine-d6 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tilidine-d6 Hydrochloride is a deuterated form of Tilidine, a synthetic opioid analgesic. It is primarily used in scientific research as an internal standard in mass spectrometry due to its stable isotopic labeling. The compound is known for its effectiveness in pain management and is commonly used in countries like Germany, Switzerland, and Belgium for treating moderate to severe pain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tilidine-d6 Hydrochloride is synthesized by incorporating deuterium atoms into the Tilidine molecule. The process involves the hydrogenation of Tilidine in the presence of deuterium gas. The reaction typically occurs under controlled conditions, including specific temperature and pressure settings to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale hydrogenation processes. The compound is then purified using various chromatographic techniques to achieve the desired purity levels. The final product is often dissolved in methanol for ease of use in research applications .
Analyse Chemischer Reaktionen
Types of Reactions
Tilidine-d6 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert this compound into its active metabolites.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Strong nucleophiles like sodium hydride can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include nortilidine and bisnortilidine, which are active metabolites of Tilidine .
Wissenschaftliche Forschungsanwendungen
Tilidine-d6 Hydrochloride is widely used in scientific research for various applications:
Chemistry: It serves as an internal standard in mass spectrometry for the quantification of Tilidine levels.
Biology: The compound is used in pharmacokinetic studies to understand the metabolism of Tilidine.
Medicine: Research on pain management and the development of new analgesics often involves this compound.
Industry: It is used in the quality control of pharmaceutical products containing Tilidine.
Wirkmechanismus
Tilidine-d6 Hydrochloride exerts its effects by being metabolized into its active form, nortilidine. Nortilidine acts as an agonist at the Mu opioid receptors, which are responsible for pain relief. The conversion of Tilidine into nortilidine involves the enzymes CYP3A4 and CYP2C19. Inhibition of these enzymes can alter the efficacy and tolerability of Tilidine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tilidine: The non-deuterated form of Tilidine-d6 Hydrochloride.
Nortilidine: An active metabolite of Tilidine.
Bisnortilidine: Another metabolite of Tilidine.
Uniqueness
This compound is unique due to its stable isotopic labeling, which makes it an ideal internal standard in mass spectrometry. This labeling allows for precise quantification and analysis in various research applications .
Eigenschaften
CAS-Nummer |
1217655-15-6 |
|---|---|
Molekularformel |
C17H24ClNO2 |
Molekulargewicht |
315.9 g/mol |
IUPAC-Name |
ethyl (1R,2R)-2-[bis(trideuteriomethyl)amino]-1-phenylcyclohex-3-ene-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H23NO2.ClH/c1-4-20-16(19)17(14-10-6-5-7-11-14)13-9-8-12-15(17)18(2)3;/h5-8,10-12,15H,4,9,13H2,1-3H3;1H/t15-,17-;/m1./s1/i2D3,3D3; |
InChI-Schlüssel |
MUWDJVKYGSDUSH-MHKFGTQZSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N([C@@H]1C=CCC[C@]1(C2=CC=CC=C2)C(=O)OCC)C([2H])([2H])[2H].Cl |
Kanonische SMILES |
CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3S)-1,1-bis[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-1-ium-3-yl]-2,2-diphenylacetamide;bromide](/img/structure/B13444666.png)
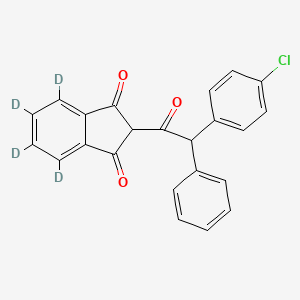
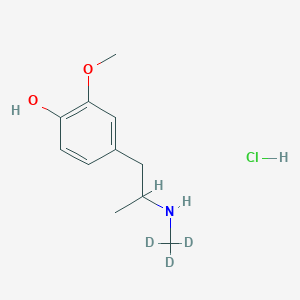
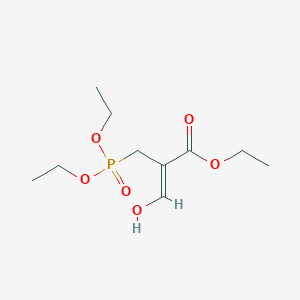
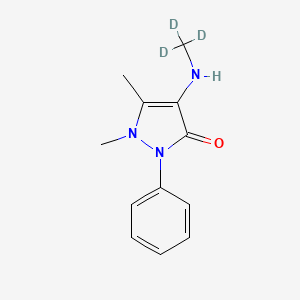
![1-[(2R,3R,4S)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13444692.png)
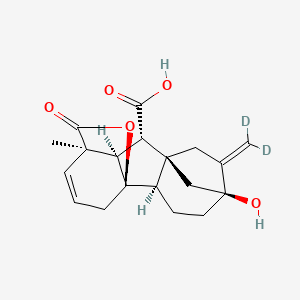
![2-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methylacetamide](/img/structure/B13444700.png)
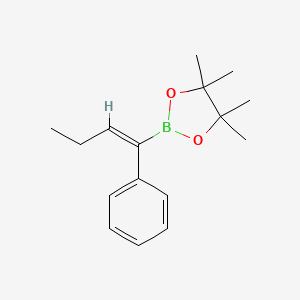
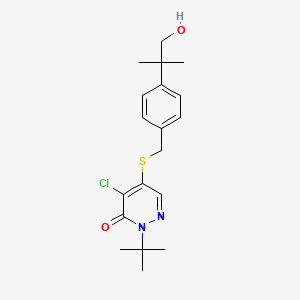
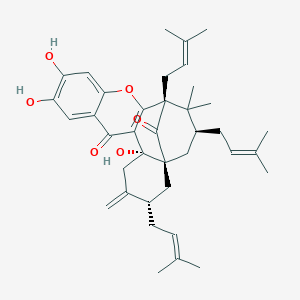
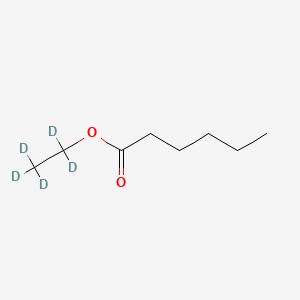
![5-((3aS,4S,6aR)-3-ethyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic Acid](/img/structure/B13444723.png)
